(Chloromethyl)ethylbenzene

Description

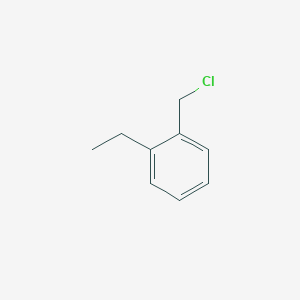

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRCFBNKBGBMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26968-58-1 | |

| Record name | Benzene, (chloromethyl)ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026968581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (chloromethyl)ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Executive Summary: Strategic Route Selection

Topic: (Chloromethyl)ethylbenzene Synthesis: Advanced Blanc Chloromethylation Protocols Content Type: Technical Whitepaper / Laboratory Guide Target Audience: Senior Synthetic Chemists, Process Engineers, and Drug Development Leads.[1]

The synthesis of 1-(chloromethyl)-4-ethylbenzene (and its isomers) is a pivotal transformation in the production of functionalized styrenic monomers, agrochemical intermediates, and pharmaceutical precursors.[1] While radical halogenation of diethylbenzene is theoretically possible, it suffers from poor regioselectivity (benzylic vs. homobenzylic abstraction).[1]

Therefore, the Blanc Chloromethylation of ethylbenzene remains the industry-standard "Gold Route."[1] This guide details the electrophilic aromatic substitution (EAS) pathway using formaldehyde and hydrogen chloride, catalyzed by Zinc Chloride (

Critical Safety Advisory: This protocol involves the potential generation of Bis(chloromethyl) ether (BCME) , a potent human carcinogen (OSHA 13 Carcinogens Standard).[1] The safety architecture described in Section 2 is not optional—it is a mandatory operational prerequisite.

Safety Architecture: The BCME Hazard

Before discussing yield, we must address the primary hazard.[1] The interaction of formaldehyde and HCl can reversibly form BCME.

Operational Mandates:

-

Closed Loop System: The reactor must be vented through a dual-stage scrubber (Water

dilute NaOH) to neutralize HCl and quench volatile organics.[1] -

Reagent Order: Never premix formaldehyde and HCl without the substrate (ethylbenzene) present.[1] The presence of the aromatic substrate acts as a "sink" for the chloromethylating species, minimizing BCME accumulation.

-

Positive Pressure: Maintain slight positive nitrogen pressure to prevent backflow of vapors.[1]

Mechanistic Pathway (EAS)

The reaction proceeds via an Electrophilic Aromatic Substitution.[1][2] The ethyl group is an ortho, para-director due to hyperconjugation, but the para position is kinetically favored due to the steric bulk of the ethyl group.[1]

The Catalyst's Role:

Diagram 1: Reaction Mechanism

Caption: Step-wise electrophilic substitution mechanism. The benzyl alcohol intermediate is transient, rapidly converting to the chloride under high HCl concentration.

Technical Protocol: Optimized Synthesis

Scale: 1.0 Molar (Ethylbenzene basis) Target Yield: 80-85% Regioselectivity: ~85:15 (para:ortho)[1]

Reagents & Materials

-

Ethylbenzene (99%): 106.17 g (1.0 mol)[1]

-

Paraformaldehyde: 45.0 g (1.5 mol eq.[1] formaldehyde)[1][3][4][5][6]

-

Zinc Chloride (Anhydrous): 27.2 g (0.2 mol)[1]

-

Hydrochloric Acid (37%): 200 mL (Excess) OR HCl Gas stream

-

Solvent: Glacial Acetic Acid (Optional, improves homogeneity but complicates workup) or neat.[1]

Step-by-Step Methodology

-

Reactor Setup:

-

Equip a 500mL 3-neck round bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser, a thermometer, and a gas inlet tube (if using HCl gas) or addition funnel (if using aq. HCl).

-

Connect the condenser outlet to the caustic scrubber trap.[1]

-

-

Charging:

-

Reaction Phase:

-

Heat the mixture to 60°C . Do not exceed 70°C to minimize polymerization of side products (diarylmethanes).[1]

-

If using HCl Gas: Bubble a steady stream of anhydrous HCl through the mixture. The suspension will clear as paraformaldehyde depolymerizes.[1]

-

Duration: Maintain agitation and temperature for 4–6 hours. Monitor by TLC or GC (looking for disappearance of ethylbenzene).[1]

-

-

Quench & Workup:

-

Purification:

-

Fractional Distillation: Perform vacuum distillation (approx. 10-15 mmHg).

-

Boiling Point: The product boils higher than ethylbenzene.[1] Expect fractions around 100-110°C at reduced pressure (exact bp depends on vacuum strength).[1]

-

Isomer Separation: The para isomer has a slightly higher boiling point and freezing point than the ortho.[1] High-efficiency columns are required for complete separation.[1]

Diagram 2: Process Workflow

Caption: Operational workflow from reactor charging to final purification, highlighting the critical waste stream management.

Reaction Engineering & Troubleshooting

The following table summarizes common failure modes and corrective actions based on kinetic data.

| Parameter | Observation | Root Cause | Corrective Action |

| Low Conversion | Ethylbenzene remains >10% | Wet reagents or insufficient HCl | Ensure |

| High Viscosity | Reaction mass turns tarry | Formation of diarylmethane (polymerization) | Temperature exceeded 70°C. Reduce temp to 55-60°C. |

| Low p/o Ratio | High ortho-isomer content | Thermodynamic control not achieved | Steric control is dominant.[1] Use bulkier catalyst (rare) or improve distillation efficiency.[1] |

| Emulsion | Poor phase separation | Density similarity | Add NaCl to aqueous layer to increase density gradient.[1] |

Analytical Validation

To validate the identity of the synthesized 1-(chloromethyl)-4-ethylbenzene , compare against these standard spectral characteristics:

-

1H NMR (CDCl3):

-

GC-MS: Molecular ion peak

at m/z 154/156 (3:1 ratio due to Cl isotopes).[1] Fragment at m/z 119 (

References

-

Blanc Chloromethylation Mechanism & History

-

Industrial Synthesis Protocols

-

Safety Data & Toxicology (BCME)

-

Catalysis and Selectivity

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iris.unive.it [iris.unive.it]

- 4. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. epa.gov [epa.gov]

- 9. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents [patents.google.com]

Blanc chloromethylation of ethylbenzene reagents

Topic: Blanc Chloromethylation of Ethylbenzene: Mechanistic Control & Process Optimization Content Type: Technical Whitepaper Audience: Senior Process Chemists & Drug Development Scientists

Executive Summary

The Blanc chloromethylation of ethylbenzene is the industry-standard route for synthesizing p-ethylbenzyl chloride , a critical intermediate in the manufacture of ibuprofen and various agrochemicals.[1] While the reaction is chemically mature, its industrial application is fraught with two primary challenges: regioselectivity (para vs. ortho isomers) and safety (the formation of the potent carcinogen bis(chloromethyl) ether, BCME).

This guide moves beyond standard textbook descriptions to provide a rigorous, field-validated protocol. It emphasizes the use of anhydrous reagents to drive kinetics and specific engineering controls to mitigate BCME exposure, ensuring both high yield and operator safety.

Mechanistic Principles & Reaction Kinetics

The Blanc reaction is an Electrophilic Aromatic Substitution (

The Electrophile Generation

The reaction does not proceed via a simple formaldehyde attack. The Lewis acid catalyst (Zinc Chloride,

-

Activation:

coordinates with the oxygen of formaldehyde (or depolymerized paraformaldehyde), increasing the electrophilicity of the carbonyl carbon. -

Protonation & Substitution: In the presence of HCl, the activated species forms a chlorocarbenium ion (

) or a protonated chloromethanol species.[1] -

Aromatic Attack: The

-electrons of ethylbenzene attack the electrophile.[1] The ethyl group is an ortho, para-director, but steric hindrance favors the para position.[1]

Key Insight: The presence of water is detrimental.[1] Water solvates the catalyst and the electrophile, reducing reactivity.[1] Therefore, the use of paraformaldehyde (which generates water only upon reaction) is superior to formalin (which introduces water immediately).[1]

Figure 1: Mechanistic pathway of electrophile generation and substitution.[1] Note the critical role of ZnCl2 in activating the formaldehyde precursor.

Reagent Architecture & Selection

The choice of reagents dictates the reaction rate and the formation of impurities.

| Reagent | Grade/Type | Critical Specification | Rationale |

| Ethylbenzene | >99% Purity | Low Xylene content | Xylenes chloromethylate faster than ethylbenzene, leading to inseparable impurities.[1] |

| Formaldehyde | Paraformaldehyde (Powder) | 95-97% | Preferred over Formalin.[1] Formalin (37% aq) introduces excessive water, killing the Lewis acid catalyst and stalling the reaction.[1] |

| Catalyst | Zinc Chloride ( | Anhydrous, Fused | Must be kept dry.[1] Hydrated |

| Acid Source | HCl Gas | Anhydrous | Sparging gas maintains saturation without adding water volume.[1] Conc. HCl (aq) is a poor substitute for high-yield processes.[1] |

| Co-Catalyst | Concentrated | Acts as a chemical desiccant to bind water produced during the reaction (See Patent CN1169762C). |

Safety Architecture: The BCME Hazard

WARNING: The reaction of formaldehyde and HCl generates Bis(chloromethyl) ether (BCME) as a byproduct.[1] BCME is a volatile, potent human carcinogen (OSHA Regulated).[1]

Self-Validating Safety Protocol:

-

Closed System: The reactor must be sealed. Do not use open vessels.

-

Scrubbing: Vent lines must pass through a dual-stage scrubber:

-

Destruction: BCME hydrolyzes rapidly in water.[1][2] Any aqueous waste streams must be treated with caustic soda and stirred for >1 hour before disposal to ensure complete destruction of BCME.[1]

Optimized Experimental Protocol

This protocol utilizes a phase-transfer promoted or desiccant-assisted approach to maximize conversion.[1]

Scale: 1.0 Mole Ethylbenzene basis.

Step 1: Reactor Setup

-

Vessel: 3-neck round bottom flask equipped with a mechanical stirrer (Teflon blade), gas inlet tube (sparger), and a reflux condenser connected to the caustic scrubber.[1]

-

Temperature Control: Oil bath with digital feedback loop.[1]

Step 2: Reagent Charging

-

Charge Ethylbenzene (106 g, 1.0 mol) and Anhydrous

(13.6 g, 0.1 mol) into the flask. -

Heat the mixture to 60°C with moderate stirring (300 RPM).

-

Expert Tip: If using the industrial patent method, add a small quantity of concentrated

(approx 5-10g) dropwise.[1] This acts as a sequestering agent for the water generated later.[1]

Step 3: Reaction Initiation

-

Begin sparging HCl gas slowly into the liquid.[1]

-

Add Paraformaldehyde (33 g, 1.1 mol equivalents) in small portions over 1 hour.

-

Why? Adding all at once causes clumping and rapid exotherms.[1]

-

-

Increase temperature to 70-75°C .

-

Maintain HCl flow until saturation is evident (gas escaping to scrubber).[1]

Step 4: Reaction Maintenance

-

Stir at 70°C for 4–6 hours .

-

Checkpoint: Monitor reaction progress via GC. Look for the disappearance of ethylbenzene.[1] Stop when conversion >90% to prevent bis-chloromethylation (formation of polymer precursors).[1]

Step 5: Workup & Purification[1]

-

Quench: Cool to room temperature. Pour reaction mixture into ice water (destroys residual active electrophiles and BCME).[1]

-

Separation: Separate the organic layer.[1]

-

Wash: Wash organic layer with:

-

1x Saturated

(neutralize acid).[1] -

1x Brine.

-

-

Drying: Dry over anhydrous

. -

Distillation: Fractionally distill under reduced pressure (vacuum).

Figure 2: Operational workflow emphasizing the critical quench step for safety.

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (<60%) | Water accumulation deactivating catalyst.[1] | Ensure |

| Polymerization (Gunk) | Over-reaction or high temperature.[1] | Stop reaction at 90% conversion. Add polymerization inhibitor (e.g., hydroquinone) during distillation.[1] |

| High Ortho Isomer | Temperature too high.[1] | Lower reaction temperature to 55-60°C (trade-off with rate). |

| Cloudy Product | Residual Zinc salts.[1] | Improve aqueous wash or filter through silica plug before distillation.[1] |

Isomer Selectivity: Typically, this reaction yields an isomer ratio of 70:30 to 80:20 (para:ortho) .[1] The ethyl group is sterically larger than a methyl group, providing slightly better para-selectivity than toluene chloromethylation.[1] If >99% para isomer is required for downstream drug synthesis, fractional distillation is often insufficient; crystallization of the downstream intermediate is usually required.[1]

References

-

Blanc, G. L. (1923).[1] Bull.[1] Soc. Chim. France, 33, 313.[1] (Original discovery of the chloromethylation reaction).[1][4]

-

Fuson, R. C., & McKeever, C. H. (1942).[1] Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90.[1] Link[1]

-

U.S. Environmental Protection Agency. (n.d.).[1] Bis(chloromethyl) Ether Hazard Summary. EPA.gov.[1] Link

-

Chen, J., et al. (2002).[1] Production process of ethylbenzyl chloride. CN Patent 1169762C.[1] (Describes the industrial optimization using water absorbents). Link

-

Duru, C., et al. (2012).[1] Novel SnCl2-H2SO4 Mixed Catalyst System. ResearchGate.[1][5] (Comparative analysis of Lewis acid catalysts in acidic media). Link

Sources

Technical Guide: Solubility & Solvent Compatibility of (Chloromethyl)ethylbenzene

The following technical guide is structured to provide a comprehensive, mechanistic, and practical analysis of the solubility profile of (Chloromethyl)ethylbenzene.

Executive Summary

This compound (CAS: 26968-58-1 for mixture; 1467-05-6 for p-isomer), often referred to as Ethylbenzyl chloride , represents a critical class of benzylic halides used as intermediates in the synthesis of polymerization catalysts, surface-active agents, and pharmaceuticals.

Unlike simple aromatic hydrocarbons, the presence of the reactive chloromethyl moiety (-CH₂Cl) introduces a "Reactivity-Solubility Paradox." While the molecule exhibits excellent miscibility with a broad range of organic solvents, its high electrophilicity renders it unstable in protic media (alcohols, water, amines). This guide moves beyond simple "dissolves/does not dissolve" binary data to provide a stability-indicating solubility profile , ensuring that researchers select solvents that maintain the chemical integrity of the solute.

Physicochemical Architecture

To predict solubility behavior, we must first deconstruct the molecular architecture.

-

Lipophilic Domain: The ethylbenzene core provides significant non-polar character, driving affinity for aromatic and aliphatic hydrocarbons.

-

Polarizable Domain: The benzylic C-Cl bond creates a local dipole. Unlike aryl chlorides (e.g., chlorobenzene) where the Cl is unreactive due to resonance, the benzylic Cl is susceptible to ionization, making the molecule a "soft" electrophile.

| Property | Value | Implication for Solubility |

| Molecular Weight | 154.64 g/mol | Moderate size; favorable kinetics for dissolution. |

| Physical State | Colorless Liquid | Miscibility is often determined by entropy of mixing rather than crystal lattice energy. |

| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic; negligible water solubility. |

| Reactivity | High ( | Critical: Incompatible with nucleophilic solvents (MeOH, EtOH, Water). |

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

In the absence of empirical data for every possible solvent, we utilize Hansen Solubility Parameters (HSP) to predict compatibility. The total solubility parameter (

Estimated HSP for this compound:

-

(Dispersion): ~18.5 MPa

-

(Polarity): ~5.0 MPa

-

(H-Bonding): ~2.5 MPa

Predicted Solvent Compatibility Map

The "Distance" (

| Solvent Class | Representative Solvent | Predicted Compatibility | Mechanistic Insight |

| Aromatic Hydrocarbons | Toluene, Xylene | Excellent | Perfect match in |

| Chlorinated Solvents | Dichloromethane (DCM) | Excellent | High solvation power; stabilizes the dipole without inducing solvolysis. |

| Ethers | THF, Diethyl Ether | Good | Good solubility, but watch for peroxides or Lewis acid contaminants that could trigger polymerization. |

| Esters | Ethyl Acetate | Good | Compatible, but potential for transesterification is negligible under neutral conditions. |

| Alcohols | Methanol, Ethanol | Reactive (Avoid) | While thermodynamically soluble, these cause rapid solvolysis (decomposition). |

| Alkanes | Hexane, Heptane | Moderate | Soluble, but may phase separate at very low temperatures due to polarity mismatch. |

The Reactivity Trap: Solvolysis vs. Solubility

Expertise Note: A common error in process development is treating benzylic chlorides as inert solutes. In protic solvents, this compound undergoes solvolysis to form ethers. This reaction is often accelerated by heat or the presence of weak bases.

Mechanism of Decomposition

The following diagram illustrates the pathway that competes with stable dissolution.

Unraveling the Thermal Degradation of (Chloromethyl)ethylbenzene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the anticipated thermal decomposition products of (Chloromethyl)ethylbenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes information from analogous chemical structures to predict decomposition pathways and resultant products, offering a foundational understanding where direct experimental data is limited.

Introduction: The Significance of this compound and its Thermal Stability

This compound is a substituted aromatic hydrocarbon with applications in organic synthesis, serving as a versatile intermediate in the production of various chemicals and polymers. Its structure, featuring a reactive chloromethyl group and an ethyl group on a benzene ring, dictates its chemical behavior and thermal stability. Understanding the thermal decomposition of this compound is paramount for ensuring safety, optimizing reaction conditions, and predicting potential impurities in high-temperature processes.

The thermal stability of aromatic compounds is generally high due to the resonance stabilization of the benzene ring. However, the presence of substituents, particularly the labile chloromethyl group, significantly influences the temperature at which decomposition initiates and the nature of the resulting products. The C-Cl bond in the benzylic position is relatively weak and prone to homolytic cleavage upon heating, initiating a cascade of reactions.

Predicted Primary Thermal Decomposition Pathways

Based on the thermal behavior of structurally similar compounds such as (2-Chloroethyl)benzene and benzyl chloride, the primary thermal decomposition of this compound is expected to proceed through two main competing pathways: elimination of hydrogen chloride (HCl) and homolytic cleavage of the carbon-chlorine bond.

Dehydrochlorination to Form Vinylbenzyl Chloride

A principal decomposition route is anticipated to be the elimination of a molecule of hydrogen chloride (HCl) to yield vinylbenzyl chloride (a mixture of isomers). This reaction is analogous to the decomposition of other chloroalkanes. The presence of a benzylic proton facilitates this elimination process.

Caption: Predicted dehydrochlorination of this compound.

Homolytic Bond Cleavage

At elevated temperatures, the C-Cl bond in the chloromethyl group can undergo homolytic cleavage, generating an ethylbenzyl radical and a chlorine radical. This initiation step can trigger a series of radical chain reactions.

Caption: A typical experimental workflow for studying thermal decomposition.

Detailed Experimental Protocols

4.2.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the thermal stability profile.

-

Protocol:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss of the sample as a function of temperature.

-

The onset temperature of decomposition is identified as the temperature at which significant mass loss begins.

-

4.2.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Objective: To separate and identify the volatile and semi-volatile decomposition products.

-

Protocol:

-

Introduce a small amount of this compound into a pyrolysis unit connected to a GC-MS system.

-

Rapidly heat the sample to the desired decomposition temperature (determined from TGA).

-

The decomposition products are swept into the GC column by an inert carrier gas (e.g., helium).

-

The products are separated based on their boiling points and affinity for the stationary phase in the GC column.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the individual compounds by comparing them to spectral libraries (e.g., NIST). A study on the pyrolysis of (2-chloroethyl)benzene utilized a similar technique with a hyperthermal tubular reactor and matrix-isolation FTIR for product identification. [1][2]

-

Summary of Predicted Decomposition Products

The table below summarizes the likely thermal decomposition products of this compound based on the analysis of related compounds.

| Product | Formation Pathway | Analytical Confirmation |

| Hydrogen Chloride (HCl) | Dehydrochlorination | GC-MS (derivatization), FTIR |

| Vinylbenzyl Chloride | Dehydrochlorination | GC-MS |

| Ethylbenzene | Hydrogen abstraction by ethylbenzyl radical | GC-MS |

| Styrene | Fragmentation of vinylbenzyl chloride | GC-MS |

| Toluene | Fragmentation of ethylbenzyl radical | GC-MS |

| Diethylbiphenyls | Dimerization of ethylbenzyl radicals | GC-MS |

| Chlorinated Ethylbenzenes | Reaction with chlorine radicals | GC-MS |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Secondary reactions at high temperatures | GC-MS |

Safety and Handling Considerations

The thermal decomposition of this compound can generate toxic and corrosive products, including hydrogen chloride gas. [3]All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The high reactivity of benzyl chlorides also warrants caution, as they can react with water to produce hydrochloric acid. [4]

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, a detailed understanding of its potential degradation pathways and products can be inferred from the behavior of analogous compounds. The primary decomposition routes are expected to be dehydrochlorination to vinylbenzyl chloride and homolytic cleavage of the C-Cl bond. These initial products can then undergo a variety of secondary reactions to form a complex mixture of aromatic hydrocarbons and their chlorinated derivatives. The experimental workflow and protocols outlined in this guide provide a robust framework for the definitive identification and quantification of these decomposition products, which is crucial for the safe and effective use of this compound in research and industrial applications.

References

Sources

Technical Whitepaper: The Synthesis and Purification of (Chloromethyl)ethylbenzene

Executive Summary

(Chloromethyl)ethylbenzene (CMEB) serves as a critical intermediate in the synthesis of advanced polymerization catalysts, functionalized styrenics, and pharmaceutical pharmacophores. While theoretically simple, the chloromethylation of ethylbenzene presents two distinct process challenges: the control of regioselectivity (para vs. ortho isomers) and the mitigation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).

This technical guide synthesizes the historical Blanc reaction with modern process safety and purification techniques. It provides a validated protocol for the synthesis of the para-isomer (1-chloromethyl-4-ethylbenzene), supported by mechanistic insights and rigorous safety standards.

Historical Genesis & Mechanistic Foundations

The Blanc Chloromethylation (1923)

The direct introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring was first systematized by Gustave Louis Blanc in 1923. The reaction typically employs formaldehyde (or paraformaldehyde) and hydrogen chloride gas in the presence of a Lewis acid catalyst, most commonly Zinc Chloride (ZnCl₂).

Reaction Mechanism

The reaction proceeds via a Friedel-Crafts-like electrophilic aromatic substitution. The Lewis acid coordinates with formaldehyde and HCl to generate a highly reactive electrophile, the hydroxymethyl cation or chloromethyl cation equivalent.

Key Mechanistic Insight: The ethyl group on the benzene ring is an activating and ortho/para-directing substituent. However, due to the steric bulk of the ethyl group, the para position is kinetically favored, though significant ortho isomer formation (15–30%) is thermodynamically inevitable without shape-selective catalysis.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of the Blanc chloromethylation of ethylbenzene, highlighting electrophile generation and the critical BCME side reaction.

Critical Quality Attributes: The Isomer Challenge

The primary challenge in CMEB synthesis is separating the desired para-isomer from the ortho-isomer. Their physical properties are remarkably similar, making simple distillation inefficient for high-purity requirements (>98%).

Table 1: Comparative Physical Properties of CMEB Isomers

| Property | p-(Chloromethyl)ethylbenzene | o-(Chloromethyl)ethylbenzene | Implication |

| Structure | 1,4-substitution | 1,2-substitution | Para is sterically favored.[1] |

| Boiling Point | ~217°C (at 760 mmHg) | ~214°C (at 760 mmHg) | <5°C difference makes distillation difficult. |

| Melting Point | +18°C to +20°C | <-20°C | Crystallization is the superior separation vector. |

| Density | 1.031 g/cm³ | 1.035 g/cm³ | Negligible difference for separation. |

Strategic Insight: While fractional distillation can enrich the mixture, fractional crystallization at low temperatures is the only robust method to isolate the para isomer at >99% purity because the para isomer crystallizes while the ortho isomer remains an oil.

Detailed Experimental Protocol

Safety Warning: This reaction generates Bis(chloromethyl) ether (BCME) , a potent human carcinogen (OSHA Regulated). All operations must occur in a high-efficiency fume hood with a closed scrubber system.

Reagents & Equipment

-

Substrate: Ethylbenzene (99%, anhydrous).

-

Reagent: Paraformaldehyde (powder).

-

Catalyst: Zinc Chloride (ZnCl₂, anhydrous, granular).

-

Gas: Hydrogen Chloride (HCl) gas (anhydrous cylinder).

-

Solvent: Petroleum ether or Cyclohexane (for workup).

Step-by-Step Synthesis Workflow

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize excess HCl and destroy BCME vapors.

-

Charging: Charge Ethylbenzene (1.0 equiv), Paraformaldehyde (1.1 equiv), and ZnCl₂ (0.2 equiv).

-

Reaction: Heat the mixture to 60°C .

-

Gas Addition: Introduce HCl gas slowly. Maintain temperature between 60–65°C. The reaction is exothermic; control rate of gas to prevent thermal runaway.

-

Completion: Continue gas flow until the solution becomes saturated (evolution of HCl fumes at the scrubber) and the paraformaldehyde fully dissolves/reacts (approx. 2–4 hours).

-

Quench: Cool reaction to 10°C. Pour onto crushed ice/water to quench the catalyst.

-

Separation: Extract with petroleum ether. Wash the organic layer with:

-

3x Water (to remove ZnCl₂).

-

2x Saturated NaHCO₃ (to neutralize acid).

-

1x Brine.

-

-

Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

Purification Workflow (Crystallization Focus)

Figure 2: Purification workflow emphasizing cryogenic crystallization to separate the para-isomer.

Protocol:

-

Dissolve the distilled crude oil in minimal hot ethanol or methanol.

-

Cool slowly to room temperature, then refrigerate to -10°C.

-

The para-isomer will crystallize out as white needles.

-

Filter rapidly while cold.

Modern Synthetic Evolution

While the Blanc reaction is the historical standard, modern "Green Chemistry" demands have driven the development of catalytic alternatives to avoid ZnCl₂ waste and minimize BCME.

Zeolite Catalysis

Zeolites (e.g., HY, ZSM-5) offer shape selectivity. The pore structure of ZSM-5 can sterically restrict the formation of the bulkier ortho-transition state, significantly enhancing para-selectivity (up to 90% para).

Ionic Liquids

Recent literature cites the use of PEG-based dicationic ionic liquids (e.g., [PEG1000-DIL][MsO]) as dual solvent-catalysts.[2] These systems allow for easier recycling of the catalyst and often suppress the formation of bis-chloromethylated byproducts due to the specific solubility profile of the mono-chlorinated product in the ionic phase.

References

- Blanc, G. L. (1923). Bull. Soc. Chim. France, 33, 313.

-

Organic Syntheses. (1955). Chloromethylation of Aromatic Compounds. Coll. Vol. 3, p. 197.

-

U.S. Environmental Protection Agency (EPA). Bis(chloromethyl)ether Hazard Summary. (Critical safety data regarding the carcinogenic byproduct).

-

PubChem. 1-(Chloromethyl)-4-ethylbenzene Compound Summary. National Library of Medicine.

-

Qiao, K., et al. (2006). Chloromethylation of Aromatic Hydrocarbons in Ionic Liquids. Journal of Molecular Catalysis A: Chemical. (Modern catalytic variant).[3]

Sources

Technical Guide: Structural Isomerism and Identification of (Chloromethyl)ethylbenzene

The following technical guide is structured to address the specific needs of drug development professionals and researchers, focusing on the critical differentiation of (chloromethyl)ethylbenzene isomers.

Executive Summary

This compound (C₉H₁₁Cl) serves as a pivotal intermediate in the synthesis of pharmaceuticals, polymerization catalysts, and advanced materials. In drug development, the precise identification of its structural isomers is not merely a matter of purity but of safety and efficacy; the para isomer is frequently the desired pharmacophore precursor, while ortho and meta isomers can lead to off-target toxicity or inactive byproducts.

This guide provides a definitive framework for the structural elucidation of the three primary regioisomers of this compound. It synthesizes mechanistic origins with robust analytical protocols (NMR, GC, IR) to establish a self-validating identification workflow.[1]

The Structural Landscape

The compound consists of a disubstituted benzene ring containing an ethyl group (–CH₂CH₃) and a chloromethyl group (–CH₂Cl).[1] The relative positioning of these substituents yields three regioisomers.

Isomer Definitions

-

1-(Chloromethyl)-4-ethylbenzene (Para): The substituents are on opposite sides (positions 1,4). This is typically the target isomer due to its symmetry and linear geometry, often preferred in crystalline drug substance intermediates.

-

1-(Chloromethyl)-2-ethylbenzene (Ortho): The substituents are adjacent (positions 1,2).[1][2] Significant steric interaction occurs between the ethyl and chloromethyl groups.[1]

-

1-(Chloromethyl)-3-ethylbenzene (Meta): The substituents are separated by one carbon (positions 1,3). Thermodynamically stable but often a minor product in direct synthesis.[1]

Visualization of Isomers

The following diagram illustrates the chemical structures and their symmetry elements, which are crucial for spectroscopic differentiation.

Figure 1: Structural comparison of this compound regioisomers highlighting symmetry and steric properties.

Synthetic Origins and Impurity Profiling

Understanding the source of these isomers is the first step in identification.[1] The standard industrial route is the Blanc Chloromethylation of ethylbenzene.[1]

The Blanc Reaction Mechanism

Ethylbenzene reacts with formaldehyde (HCHO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (ZnCl₂).[1]

-

Directing Effects: The ethyl group is an ortho, para-director.[1]

-

Steric Control: The bulky ethyl group hinders attack at the ortho position, favoring the para isomer.

-

Typical Distribution:

Critical Safety Note (BCME)

WARNING: The Blanc reaction conditions (HCHO + HCl) can generate Bis(chloromethyl)ether (BCME) , a potent human carcinogen.[1] Analytical samples from this synthesis must be handled in a fume hood with appropriate PPE.

Analytical Differentiation Strategy

No single method is sufficient for absolute confirmation.[1] A "Triangulated Approach" using GC (purity), NMR (structure), and IR (substitution pattern) is required.[1]

Nuclear Magnetic Resonance (NMR)

¹H NMR is the gold standard for distinguishing these isomers based on aromatic splitting patterns and subtle shifts in the benzylic protons.[1]

Table 1: ¹H NMR Diagnostic Signals (500 MHz, CDCl₃)

| Feature | Para-Isomer | Ortho-Isomer | Meta-Isomer |

| Symmetry | High (C₂ axis) | Low | Low |

| Aromatic Protons | AA'BB' System: Appears as two distinct doublets (or "roofing" pattern) integrating to 2H each.[1] Range: δ 7.1 – 7.4 ppm. | ABCD System: Complex multiplet.[1] Protons adjacent to the ethyl group are shielded differently than those near the –CH₂Cl.[1] Range: δ 7.1 – 7.5 ppm. | ABCD System: Complex multiplet, but often shows a distinct singlet-like peak for the isolated proton at C2 (between substituents).[1] |

| Chloromethyl (-CH₂Cl) | Singlet, ~δ 4.58 ppm. Sharp.[1] | Singlet, ~δ 4.65 ppm.[1] Slightly deshielded due to steric compression from the ortho-ethyl group.[1] | Singlet, ~δ 4.55 ppm.[1] |

| Ethyl (-CH₂CH₃) | Quartet (~2.65 ppm) / Triplet (~1.25 ppm).[1] | Quartet (~2.75 ppm) / Triplet (~1.25 ppm).[1] Methylene quartet often downfield shifted vs Para.[1] | Quartet (~2.65 ppm) / Triplet (~1.25 ppm).[1] |

Expert Insight: The "tell" is the aromatic region.[1] If you see two clean doublets (J ≈ 8 Hz), it is Para. If you see a complex "forest" of peaks, it is Ortho or Meta.

Infrared Spectroscopy (FTIR)

IR provides a rapid "fingerprint" confirmation, particularly useful for QC in manufacturing environments where NMR is unavailable.[1] The Out-of-Plane (oop) C-H bending vibrations are diagnostic.

-

Para (1,4): Strong single band at 800–850 cm⁻¹ .[1]

-

Ortho (1,2): Strong single band at 735–770 cm⁻¹ .[1]

-

Meta (1,3): Two bands: one at 690–710 cm⁻¹ and another at 750–810 cm⁻¹ .[1]

Gas Chromatography (GC)

Due to similar boiling points (Para: ~227°C, Meta: ~215°C, Ortho: ~200°C), standard non-polar columns (e.g., DB-1, HP-5) may show overlapping peaks.[1]

-

Recommendation: Use a Polar Column (PEG/Wax) .[1] The interaction with the aromatic pi-cloud and the dipole of the C-Cl bond improves separation.[1]

-

Elution Order (Typical on Polar Phase): Ortho (fastest) → Meta → Para (slowest).[1] Note: This must be validated with standards as column age affects retention.

Experimental Protocol: Identification Workflow

This protocol describes the logical flow for identifying an unknown sample suspected to be this compound.

Analytical Decision Tree

Figure 2: Step-by-step analytical workflow for isomer identification.

Detailed Procedure

-

Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of CDCl₃ (containing TMS as internal standard).

-

Acquisition: Acquire a standard ¹H NMR spectrum (minimum 16 scans).[1]

-

Data Processing: Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.[1]

-

Analysis:

-

Step A: Confirm the integer ratio of Ethyl (5H) : Methylene (2H) : Aromatic (4H).[1] If the aromatic integration is < 4H, suspect polychloromethylation (a common side reaction).[1]

-

Step B: Zoom into the 7.0–7.5 ppm region. Apply the logic from Table 1 .

-

Step C: Verify with FTIR.[4] Place a drop of neat liquid on the ATR crystal.[1] Look for the diagnostic para band at ~820 cm⁻¹.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69330, 1-Chloro-4-ethylbenzene. Retrieved from [Link]

-

Blanc, G. L. (1923). The Chloromethylation of Aromatic Compounds.[1][5][6] Bulletin de la Société Chimique de France, 33, 313.[5] (Historical foundation of the synthesis).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

-

National Institute of Standards and Technology (NIST). Benzene, 1-chloro-4-ethyl- Gas Chromatography Data. Retrieved from [Link][1]

- Occupational Safety and Health Administration (OSHA).Bis(chloromethyl)ether (BCME) Safety Standards. (Critical safety reference for Blanc reaction byproducts).

Sources

Methodological & Application

using (Chloromethyl)ethylbenzene as an alkylating agent

An Application Guide to (Chloromethyl)ethylbenzene: A Versatile Alkylating Agent in Modern Synthesis

Abstract

This compound stands as a pivotal reagent in organic synthesis, valued for its capacity to introduce the ethylbenzyl moiety into a diverse range of molecular scaffolds. This guide provides an in-depth exploration of its application as an alkylating agent for researchers, scientists, and professionals in drug development. We will delve into the core principles of its reactivity, present validated protocols for key transformations, and offer insights into reaction optimization and troubleshooting. The focus is on elucidating the causality behind experimental choices to empower users with a robust understanding of this versatile building block.

Introduction: The Utility of this compound

This compound is an aromatic organic compound that typically exists as a mixture of ortho, meta, and para isomers.[1][2] Its synthetic value is anchored in the reactive chloromethyl group attached to the ethylbenzene core.[1] This benzylic halide structure makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the facile construction of new carbon-heteroatom and carbon-carbon bonds.

The presence of the ethyl group subtly modulates the electronic and steric properties of the benzyl system compared to the simpler benzyl chloride, offering unique advantages in certain synthetic contexts. Its derivatives are integral to various fields, including the synthesis of polymers, surfactants, corrosion inhibitors, and, significantly, as key intermediates in the development of novel therapeutic agents.[1] The N-benzyl motif, for instance, is a common and valuable structural element in drug discovery, known for its ability to engage in crucial cation-π interactions with target proteins and to fine-tune the physicochemical properties of drug candidates.[3]

Reagent Profile and Safety Imperatives

A thorough understanding of the reagent's properties and hazards is a prerequisite for its safe and effective use.

Physicochemical Data

The properties of this compound can vary slightly depending on the isomeric ratio. The data below represents typical values for the isomer mixture.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁Cl | [1][2] |

| Molecular Weight | 154.63 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | ~215-217 °C | [1] |

| Density | ~1.0 - 1.05 g/cm³ | [1][4] |

| Flash Point | ~83 - 84 °C | [1] |

| Solubility | Insoluble in water | [4] |

| CAS Number | 26968-58-1 (isomer mixture) | [1] |

Critical Safety and Handling Protocols

This compound is classified as a hazardous chemical and must be handled with stringent safety precautions.[1]

-

Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage (H314, H318).[1] It may also be corrosive to metals (H290) and cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Mandatory PPE includes:

-

Handling and Storage: Store in a cool, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4][5] Keep away from ignition sources, heat, and incompatible materials such as strong oxidizing agents and bases.[5] Containers should be securely sealed.

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal.[6] Do not allow the material to enter drains or waterways.[6]

-

Disposal: Dispose of waste materials and empty containers through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[7]

The Mechanistic Foundation: SN2 Alkylation

The primary utility of this compound as an alkylating agent stems from its high reactivity in bimolecular nucleophilic substitution (SN2) reactions.

Causality of Reactivity: Benzylic halides are particularly susceptible to SN2 reactions for two key reasons:

-

Steric Accessibility: The electrophilic carbon of the chloromethyl group is a primary carbon, making it sterically unhindered and readily accessible to incoming nucleophiles.[8]

-

Transition State Stabilization: The transition state of the SN2 reaction is stabilized by the adjacent benzene ring. The p-orbitals of the ring overlap with the developing p-orbital on the reaction center, delocalizing the negative charge and lowering the activation energy of the reaction.

The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (the "backside attack").[9][10] This leads to the simultaneous formation of the new nucleophile-carbon bond and the breaking of the carbon-chlorine bond.

Caption: General SN2 mechanism for alkylation.

Application Protocols

The following protocols are designed as robust starting points for common alkylation reactions. Researchers should optimize conditions based on their specific substrate.

Protocol 1: O-Alkylation of Phenols via Williamson Ether Synthesis

This method is a classic and reliable way to form aryl ethers, which are common motifs in pharmaceuticals and natural products. The reaction proceeds by deprotonating a phenol to form a more potent phenoxide nucleophile, which then displaces the chloride from this compound.[8][11]

Workflow Diagram:

Caption: Workflow for the O-Alkylation of phenols.

Detailed Step-by-Step Protocol:

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of phenol).

-

Causality: K₂CO₃ is a mild base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions.[12] DMF is a polar aprotic solvent that effectively solvates the potassium cation but not the phenoxide anion, enhancing its nucleophilicity.

-

-

Alkylating Agent Addition: Stir the mixture at room temperature for 15 minutes. Add this compound (1.1 eq.) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 70 °C and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure ethylbenzyl aryl ether.

Typical O-Alkylation Conditions:

| Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |

| Phenol | K₂CO₃ | DMF | 70 | 6 | >90% |

| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 80 (reflux) | 4 | >95% |

| 2-Nitrophenol | NaH | THF | 25-50 | 8 | ~85% |

| 4-Hydroxybenzoic acid | K₂CO₃ | DMSO | 80 | 12 | ~70-80% |

Protocol 2: N-Alkylation of Secondary Amines

N-benzylated amines are crucial components in many biologically active molecules.[3] This protocol describes the direct alkylation of a secondary amine.

Workflow Diagram:

Sources

- 1. This compound|High-Purity Reagent [benchchem.com]

- 2. Buy 1-(Chloromethyl)-3-ethylbenzene | 55190-53-9 [smolecule.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chemos.de [chemos.de]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]

protocol for nucleophilic substitution with (Chloromethyl)ethylbenzene

Executive Summary & Reactivity Profile

Target Compound: 1-(Chloromethyl)-4-ethylbenzene (CAS: 1467-05-6) Class: Para-substituted Benzylic Chloride Primary Utility: Intermediate for pharmaceuticals (adrenergic agents), agrochemicals, and functionalized styrenic monomers.

This guide provides high-fidelity protocols for derivatizing (chloromethyl)ethylbenzene. Unlike standard alkyl halides, this substrate exhibits "dualphilic" reactivity. The benzylic center is activated by the adjacent

Critical Mechanistic Insight: The para-ethyl substituent is a weak electron-donating group (EDG). Through inductive effects (+I) and hyperconjugation, it stabilizes the benzylic carbocation intermediate more effectively than a hydrogen atom (unsubstituted benzyl chloride) but less than a methoxy group. Consequently, this substrate is highly prone to hydrolysis in moist solvents and requires strict anhydrous handling or biphasic Phase Transfer Catalysis (PTC) to maintain yield integrity.

Safety & Handling (Lachrymator Protocol)

Warning: this compound is a potent lachrymator and skin irritant. It can cause severe burns and respiratory distress.

-

Engineering Controls: All operations must occur within a certified fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminates. Standard latex is permeable to benzylic chlorides.

-

Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or 5% sodium thiosulfate in the hood to neutralize spills and rinse glassware.

Reaction Pathways & Mechanism

The following diagram illustrates the divergent pathways available for this substrate. The choice of solvent and catalyst dictates the mechanism (

Figure 1: Divergent reaction pathways. Note the risk of hydrolysis (Red) if moisture is uncontrolled.

Protocol A: Phase Transfer Catalyzed (PTC) Cyanation

Objective: Synthesis of 2-(4-ethylphenyl)acetonitrile. Rationale: Traditional cyanation (NaCN in EtOH/H2O) suffers from slow kinetics due to solubility mismatch. Using a Phase Transfer Catalyst (Quaternary Ammonium Salt) creates a "lipophilic ion pair" that shuttles cyanide into the organic phase, ensuring high reaction rates without hydrolysis.

Materials:

-

1-(Chloromethyl)-4-ethylbenzene (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq) (POISON)

-

Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)

-

Solvent: Toluene (Organic phase) / Water (Aqueous phase)

-

Apparatus: 3-neck flask, reflux condenser, mechanical stirrer (vigorous stirring is critical).

Step-by-Step Methodology:

-

Aqueous Phase Prep: In the reaction flask, dissolve NaCN (1.2 eq) in minimal water (approx. 1.5 mL per gram of NaCN). High concentration increases the chemical potential of the anion.

-

Organic Phase Prep: Dissolve 1-(chloromethyl)-4-ethylbenzene in Toluene (3 volumes relative to substrate).

-

Catalyst Addition: Add the organic solution to the aqueous cyanide solution. Add TBAB (5 mol%).

-

Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (>600 RPM).

-

Why? The reaction occurs at the interface or within the organic bulk via the ion pair. Stirring maximizes interfacial surface area.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC.[1] Reaction is typically complete in 2-4 hours.

-

Workup:

PTC Mechanism Visualization:

Figure 2: The Starks' Extraction Mechanism. Q+ represents the Tetrabutylammonium cation shuttling the reactive Cyanide (CN-) into the organic phase.

Protocol B: Controlled Amination (C-N Bond Formation)

Objective: Synthesis of N-substituted-4-ethylbenzylamine. Challenge: Primary amines react with benzylic chlorides to form secondary amines, which are more nucleophilic than the starting material, leading to tertiary amine/quaternary salt byproducts (over-alkylation).

Optimization Table: Solvent & Base Selection

| Parameter | Recommended | Alternative | Notes |

| Solvent | Acetonitrile (MeCN) | DMF / THF | MeCN offers the best balance of polarity for |

| Base | K₂CO₃ (anhydrous) | DIPEA / TEA | Inorganic bases are preferred to scavenge HCl without acting as competing nucleophiles. |

| Stoichiometry | Amine (3.0 eq) | 1:1 (if secondary) | Use large excess of amine if it is primary to prevent over-alkylation. |

| Temp | Reflux (80°C) | RT to 40°C | Benzylic chlorides are reactive; start at RT. Heat only if sluggish. |

Step-by-Step Methodology:

-

Preparation: Suspend anhydrous K₂CO₃ (2.0 eq) in Acetonitrile.

-

Amine Addition: Add the amine nucleophile (3.0 eq if primary, 1.1 eq if secondary).

-

Substrate Addition: Dissolve 1-(chloromethyl)-4-ethylbenzene (1.0 eq) in minimal MeCN. Add this solution dropwise to the amine/base suspension over 30 minutes.

-

Causality: Slow addition keeps the concentration of the alkylating agent low relative to the amine, statistically favoring mono-alkylation.

-

-

Reaction: Stir at room temperature for 1 hour, then heat to 60°C if TLC shows starting material.

-

Workup: Filter off solids (KCl/Base). Evaporate MeCN. Redissolve residue in DCM, wash with water.

References & Authority

-

Compound Data & Safety:

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15159, 1-(Chloromethyl)-4-ethylbenzene. Retrieved from .

-

Fisher Scientific.[2] Safety Data Sheet: 1-Chloro-4-ethylbenzene. Retrieved from .

-

-

Mechanistic Grounding (Benzylic Substitution):

-

Aslam, M. et al. Nucleophilic Substitution of Benzylic Halides. In Comprehensive Organic Functional Group Transformations.

-

ChemGuide. Reactions of Aryl Halides and Benzylic Halides. Retrieved from .

-

-

Phase Transfer Catalysis Protocols:

-

Synthetic Methodology (Cyanation):

-

Organic Syntheses, Coll.[4] Vol. 1, p.107 (1941). Benzyl Cyanide Protocol. Retrieved from .

-

Sources

Application Note: Divergent Synthesis of Pharmaceutical Scaffolds from 4-Ethylbenzyl Chloride

Here is a detailed Application Note and Protocol guide for the synthesis of pharmaceutical intermediates from (Chloromethyl)ethylbenzene.

Abstract

This application note details the optimized protocols for transforming 1-(chloromethyl)-4-ethylbenzene (p-Ethylbenzyl chloride) into two critical pharmaceutical intermediates: 4-Ethylbenzaldehyde (via Sommelet reaction) and 4-Ethylphenylacetic acid (via Phase Transfer Catalyzed cyanation). These moieties act as lipophilic pharmacophores in various therapeutic classes, including fibrate analogs (lipid regulation), tyrosine kinase inhibitors, and non-steroidal anti-inflammatory drug (NSAID) candidates. This guide emphasizes scalable, self-validating workflows with integrated safety controls.

Introduction & Strategic Value

1-(Chloromethyl)-4-ethylbenzene (CAS: 1467-05-6) is a high-value alkylating agent. Its benzylic chloride functionality is highly susceptible to nucleophilic attack, while the para-ethyl group provides steric bulk and lipophilicity—key parameters for optimizing drug-receptor binding affinity.

Key Applications

-

4-Ethylbenzaldehyde: A precursor for Schiff bases, chalcones, and S1P1 receptor modulators. It serves as a bioisostere for 4-chlorobenzaldehyde in drug design, offering similar steric demand without the halogen bond capability.

-

4-Ethylphenylacetic Acid: A homolog of phenylacetic acid, serving as a scaffold for NSAID development (analogous to Ibuprofen/Diclofenac structures) and metabolic regulators.

Module A: Synthesis of 4-Ethylbenzaldehyde (Sommelet Reaction)

Rationale and Mechanism

Direct oxidation of benzylic halides to aldehydes is often plagued by over-oxidation to carboxylic acids. The Sommelet Reaction circumvents this by using Hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is subsequently hydrolyzed. This method preserves the ethyl group's integrity while selectively oxidizing the benzylic position.

Mechanism:

-

Quaternization: HMTA displaces the chloride (SN2) to form the hexaminium salt.

-

Hydrolysis: Under acidic reflux, the salt decomposes to the methylene amine and eventually the aldehyde.

Figure 1: Critical path for Sommelet Oxidation of 4-ethylbenzyl chloride.

Experimental Protocol

Materials:

-

1-(Chloromethyl)-4-ethylbenzene (15.5 g, 100 mmol)

-

Hexamethylenetetramine (15.4 g, 110 mmol)

-

Acetic Acid (50% aqueous solution, 100 mL)

-

Chloroform (50 mL) or Ethanol (95%)

-

Conc. HCl (for pH adjustment)

Step-by-Step Workflow:

-

Salt Formation (The "Hexaminium" Step):

-

Dissolve 15.4 g HMTA in 50 mL Chloroform in a 250 mL round-bottom flask (RBF).

-

Add 15.5 g of 4-ethylbenzyl chloride dropwise over 10 minutes.

-

Reflux the mixture for 2 hours. A white precipitate (the quaternary salt) will form.

-

Checkpoint: Cool to room temperature. Filter the solid salt and wash with cold chloroform to remove unreacted starting material. Dry in a vacuum desiccator.

-

Validation: The salt should have a melting point >180°C (decomposition).

-

-

Hydrolysis (The Oxidation Step):

-

Transfer the dried salt into a 500 mL RBF.

-

Add 100 mL of 50% aqueous Acetic Acid.

-

Reflux for 2-3 hours.[1] The solution will turn yellow/orange, and an oily layer (the aldehyde) may separate.

-

Add 10 mL conc. HCl and reflux for an additional 15 minutes to ensure complete breakdown of amine intermediates.

-

-

Work-up & Isolation:

-

Cool the mixture to room temperature.

-

Extract with Diethyl Ether or Dichloromethane (3 x 50 mL).

-

Wash the organic phase with Water (2 x 50 mL) and Saturated NaHCO₃ (to remove acetic acid).

-

Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purification: Distillation under reduced pressure (bp ~110°C at 10 mmHg) yields the pure aldehyde.

-

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield of Salt | Solvent too wet or reactants old | Use dry chloroform; recrystallize HMTA before use. |

| Emulsion during Extraction | Amphiphilic byproducts | Add brine; filter through Celite pad. |

| Product smells "fishy" | Incomplete hydrolysis (amines remain) | Extend acid reflux time; wash organic phase with 1M HCl. |

Module B: Synthesis of 4-Ethylphenylacetic Acid (PTC Cyanation)

Rationale and Mechanism

Traditional cyanation requires toxic solvents (DMSO/DMF) and high temperatures. Phase Transfer Catalysis (PTC) allows the use of aqueous cyanide and an organic substrate phase, mediated by a quaternary ammonium catalyst.[2] This is safer, greener, and easier to work up.

Mechanism: The Phase Transfer Catalyst (Q+X-) transports the cyanide ion (CN-) from the aqueous phase into the organic phase, where it displaces the chloride on the benzyl substrate.

Figure 2: Phase Transfer Catalysis cycle for the cyanation of 4-ethylbenzyl chloride.

Experimental Protocol

Materials:

-

1-(Chloromethyl)-4-ethylbenzene (15.5 g, 100 mmol)

-

Sodium Cyanide (NaCN) (5.9 g, 120 mmol) [DANGER: POISON]

-

Tetrabutylammonium Bromide (TBAB) (1.6 g, 5 mol%)

-

Water (20 mL)

-

Toluene (20 mL)

-

Sulfuric Acid (50%) for hydrolysis[3]

Step-by-Step Workflow:

-

Cyanation (Nitrile Synthesis):

-

Safety: Perform in a well-ventilated fume hood. Have a cyanide antidote kit available.

-

In a 100 mL RBF, dissolve 5.9 g NaCN in 20 mL water.

-

Add 1.6 g TBAB.

-

Add a solution of 15.5 g 4-ethylbenzyl chloride in 20 mL Toluene.

-

Heat to 80°C with vigorous stirring (mechanical stirring preferred to maximize surface area) for 4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 9:1). Starting material (Rf ~0.8) should disappear; Nitrile (Rf ~0.6) appears.[1][4][5]

-

-

Hydrolysis (Acid Formation):

-

Separate the organic layer containing the nitrile (4-Ethylphenylacetonitrile).

-

Evaporate the toluene.

-

Add 30 mL of 50% H₂SO₄ to the residue.

-

Reflux for 6 hours. The nitrile hydrolyzes first to the amide, then to the acid.

-

Pour the mixture into 100 g of crushed ice. The crude acid should precipitate as a solid.

-

-

Purification:

References

-

Sommelet Reaction Mechanism & Scope

-

Angyal, S. J. (1954).[8] "The Sommelet Reaction". Organic Reactions, 8, 197.

-

-

Phase Transfer Catalysis Protocols

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199.

-

-

Chemical Data & Safety (4-Ethylbenzyl chloride)

-

PubChem Compound Summary for CID 73843.

-

-

Pharmaceutical Relevance (Sibutramine/Aldehyde Intermediates)

-

"Synthesis of Sibutramine and related compounds." U.S. Patent 4,929,629.

-

-

General Benzyl Cyanide Synthesis (Org. Synth.)

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Ethylbenzyl chloride | C9H11Cl | CID 73843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Phenylacetic Acid [erowid.org]

- 7. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl - Google Patents [patents.google.com]

- 8. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. phasetransfer.com [phasetransfer.com]

Application Note: Chemoselective N-Alkylation of Amines with (Chloromethyl)ethylbenzene

[1]

Abstract

This application note details the protocol for the N-alkylation of primary and secondary amines using 1-(chloromethyl)-4-ethylbenzene (also known as 4-ethylbenzyl chloride).[1] This reaction is a cornerstone in Medicinal Chemistry for modulating the lipophilicity (logP) of lead compounds during Structure-Activity Relationship (SAR) studies.[1] We provide a robust, self-validating methodology that minimizes common side reactions such as over-alkylation (quaternization), ensuring high yield and purity.[1]

Introduction & Strategic Rationale

The introduction of a 4-ethylbenzyl moiety is a strategic modification in drug development.[2] Unlike a simple methyl or benzyl group, the 4-ethylbenzyl group adds significant steric bulk and lipophilicity without introducing reactive metabolic "soft spots" often associated with longer alkyl chains.

Key Applications

-

Lipophilicity Modulation: Increases the

of the parent amine, potentially improving blood-brain barrier (BBB) penetration or membrane permeability.[1] -

Steric Exploration: The ethyl group at the para position probes the depth of hydrophobic pockets in receptor binding sites.[1]

-

Analytical Derivatization: Enhances UV retention and detectability in HPLC by introducing a distinct aromatic chromophore.[1]

Chemical Challenges

The reaction proceeds via an

Reaction Mechanism & Logic

The reaction follows a classical Finkelstein-assisted

Mechanism Visualization

Figure 1: Catalytic cycle showing the in situ conversion to the iodide species for enhanced reactivity.

Materials & Safety (E-E-A-T)

Reagents

-

Substrate: Target Amine (1.0 equiv).

-

Reagent: 1-(Chloromethyl)-4-ethylbenzene (1.1 equiv) [CAS: 1467-05-6].[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 - 3.0 equiv).[1] -

Catalyst: Potassium Iodide (KI) (0.1 equiv).[1]

-

Solvent: Acetonitrile (MeCN) (HPLC Grade) or DMF (for low solubility amines).[1]

Safety Critical Warning

(Chloromethyl)ethylbenzene is a potent lachrymator and alkylating agent. [1]

Experimental Protocols

Protocol A: Preparative Synthesis (Standard Scale: 1–10 mmol)

Best for isolating pure material for biological testing.[1]

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Solvation: Dissolve the Amine (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

-

Base Addition: Add

(2.0 equiv) and KI (0.1 equiv) . Stir for 5 minutes at room temperature.-

Why? Pre-stirring ensures the base is dispersed and the amine is deprotonated (if using an amine salt as starting material).[1]

-

-

Reagent Addition: Add 1-(Chloromethyl)-4-ethylbenzene (1.1 equiv) dropwise via syringe.

-

Control: If the amine is primary and you wish to avoid dialkylation, cool to 0°C during addition and add the reagent very slowly over 30 minutes.[1]

-

-

Reaction: Heat the mixture to 60°C (oil bath). Monitor via TLC or LC-MS.[1]

-

Duration: Typically 2–6 hours.[1]

-

-

Workup:

-

Purification: Dry over

, filter, and concentrate. Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).[1]

Protocol B: High-Throughput Derivatization (Analytical Scale: <50 mg)

Best for rapid GC/HPLC analysis or library generation.[1]

-

Vessel: Use a 4 mL glass vial with a septum cap.

-

Mix: Combine:

-

100 µL Amine solution (0.5 M in DMF).

-

110 µL Reagent solution (0.5 M in DMF).

-

20 mg Polymer-supported Carbonate base (e.g., PS-CO3).[1]

-

Note: Solid-supported bases eliminate the need for filtration/aqueous workup in HTS.

-

-

Incubate: Shake at 60°C for 4 hours.

-

Scavenge: Add 50 mg Polymer-supported Isocyanate (PS-NCO) to scavenge excess amine, and 50 mg Polymer-supported Amine (PS-Trisamine) to scavenge excess benzyl chloride.[1] Shake for 2 hours.

-

Analyze: Filter and inject directly into LC-MS.

Data Presentation & Analysis

Expected Analytical Data

When characterizing the product, look for these specific diagnostic signals.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Benzylic | |

| 1H NMR | Ethyl | |

| 1H NMR | Ethyl | |

| 13C NMR | Benzylic Carbon : Shift indicates successful N-alkylation.[1] | |

| LC-MS | Mass shift corresponding to the addition of the ethylbenzyl group ( |

Experimental Workflow Diagram

Figure 2: Step-by-step decision tree for the synthesis and purification workflow.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Dialkylation (Tertiary amine forms quaternary salt) | Reagent excess or high temp.[1] | Use 1.5 equiv of Amine (excess substrate) and add the halide dropwise at 0°C. |

| Low Conversion | Poor solubility or "dead" catalyst.[1] | Switch solvent to DMF . Ensure KI is fresh (should be white, not yellow). Increase temp to 80°C. |

| Emulsion during Workup | Amphiphilic product.[1] | Do not shake vigorously.[1][5] Use DCM instead of EtOAc for extraction. Add saturated NaCl (Brine).[1] |

| Unknown Impurity by NMR | Hydrolysis of reagent. | Check for benzyl alcohol peak (benzylic |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard text for

mechanism and amine alkylation principles). [1] -

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15156, 1-(Chloromethyl)-4-ethylbenzene. Retrieved from PubChem.[1] [Link][1]

-

Salvatore, R. N., et al. (2002).[1] Synthesis of secondary amines. Tetrahedron, 58(46), 9151-9200.[1] (Comprehensive review on N-alkylation methodologies including cesium/potassium carbonate bases). [Link]

experimental setup for chloromethylation of ethylbenzene

Technical Application Note: High-Selectivity Chloromethylation of Ethylbenzene

Executive Summary

This application note details the experimental setup and protocol for the chloromethylation of ethylbenzene to produce p-ethylbenzyl chloride (PEBC), a critical intermediate in the synthesis of Ibuprofen and various agrochemicals. While the Blanc reaction is a century-old method, its industrial and laboratory application requires rigorous control to maximize regioselectivity (para vs. ortho) and, most critically, to manage the formation of the potent carcinogen bis(chloromethyl) ether (BCME). This guide synthesizes industrial patent methodologies with laboratory precision to ensure a high-yield, safe, and reproducible workflow.

Mechanistic Principles & Reaction Design

The Blanc chloromethylation is an Electrophilic Aromatic Substitution (EAS). In this system, zinc chloride (

Key Mechanistic Steps:

-

Depolymerization: Paraformaldehyde depolymerizes to formaldehyde in the presence of acid.

-

Activation:

coordinates with formaldehyde/HCl to generate the electrophile ( -

Substitution: The electrophile attacks the ethylbenzene ring. The ethyl group is an ortho, para-director; however, steric hindrance favors the para position.

-

Re-aromatization: Loss of a proton restores aromaticity, yielding the benzyl chloride.

Diagram 1: Reaction Mechanism & Pathway

Caption: Mechanistic pathway of Blanc chloromethylation showing the primary product route and the critical side-reaction forming carcinogenic BCME.

Safety & Hazard Mitigation (BCME Protocol)

WARNING: The combination of formaldehyde and hydrogen chloride can spontaneously form Bis(chloromethyl) ether (BCME) , a Group 1 Carcinogen.

-

Engineering Controls: All operations must occur in a certified fume hood. The reactor exhaust must be scrubbed (NaOH trap) to neutralize HCl and destroy trace ethers.

-

Closed System: Use a closed reactor setup to prevent vapor release.

-

PPE: Double nitrile gloves, face shield, and lab coat are mandatory. A respirator with organic vapor cartridges is recommended during sampling.

Experimental Setup & Equipment

To ensure reproducibility and safety, a modular reactor setup is required.

Diagram 2: Reactor Workflow & Process Flow

Caption: Process flow from reagent charging to purification, highlighting the critical scrubber integration for safety.

Detailed Protocol

Reagents & Stoichiometry

| Component | Role | Molar Eq. | Notes |

| Ethylbenzene | Substrate | 1.0 | High purity (>99%) required to minimize xylene impurities. |

| Paraformaldehyde | C1 Source | 1.2 - 1.5 | Use powder form. Excess ensures conversion but increases BCME risk. |

| Zinc Chloride ( | Catalyst | 0.2 - 0.5 | Anhydrous preferred. Must be handled rapidly (hygroscopic). |

| HCl (Gas) | Reagent | Excess | Sparged continuously. |

| Alt: Conc. HCl (37%) | Reagent | Excess | If gas is unavailable; requires higher catalyst load. |

Step-by-Step Methodology

Step 1: Reactor Charging

-

Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser, a thermometer/thermocouple, and a gas inlet tube (subsurface).

-

Connect the top of the condenser to a trap containing 10% NaOH solution (Scrubber).

-

Charge Ethylbenzene (1.0 eq) and Paraformaldehyde (1.2 eq) into the flask.

-

Add anhydrous

(0.3 eq). The mixture will be a suspension.

Step 2: Reaction Initiation

-

Heat the mixture to 60°C using an oil bath. Note: Do not exceed 70°C initially to prevent rapid polymerization of formaldehyde.

-

Begin a slow stream of dry HCl gas . If using aqueous HCl, add dropwise via an addition funnel while maintaining temperature.

-

The suspension will gradually clear as paraformaldehyde depolymerizes and reacts.

Step 3: Process Monitoring

-

Maintain temperature at 65-70°C for 4-6 hours.

-

End-point: Monitor by GC. Look for the disappearance of ethylbenzene. The density of the organic layer will increase (Ethylbenzene

, Product

Step 4: Workup & Quenching [3]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice water (equal volume) to quench the catalyst and unreacted HCl.

-

Transfer to a separatory funnel.

-

Top Layer: Organic Product (Crude PEBC).

-

Bottom Layer: Aqueous Acid/Zinc waste (Dispose as hazardous waste).

-

-

Wash the organic layer:

-

Dry over anhydrous

and filter.

Step 5: Purification

-

Perform fractional distillation under reduced pressure (vacuum is essential to prevent thermal degradation).

-

Fraction 1: Unreacted Ethylbenzene.

-

Fraction 2: p-Ethylbenzyl chloride (Boiling point approx. 96-98°C at 15 mmHg).

-

Residue: Polymerized byproducts and bis-chloromethylated species.

-

Process Analytics & Quality Control

| Parameter | Specification | Analytical Method |

| Purity | > 98.0% | GC-FID (DB-5 Column) |

| Isomer Ratio | para : ortho > 90:10 | H-NMR or GC |

| Appearance | Clear, colorless liquid | Visual |

| Residual Zinc | < 10 ppm | ICP-MS (Critical for pharma applications) |

Troubleshooting Guide:

-

Low Conversion: Check HCl flow rate; ensure

was dry. Increase agitation speed. -

High Viscosity/Tars: Temperature too high (>80°C) caused polymerization. Reduce temp.

-

Emulsion: During workup, if layers don't separate, add more brine or a small amount of dichloromethane to break the emulsion.

References

-

Blanc Chloromethylation Mechanism & Scope

-

Industrial Process Parameters

- Google Patents. (2001). "Production process of ethylbenzyl chloride (CN1370764A)."

-

Source:

-

Safety Data (BCME)

-

New Jersey Department of Health. "Hazardous Substance Fact Sheet: Bis(chloromethyl) ether."[8]

-

Source:

-

-

Reaction Optimization

- ScienceMadness Library.

-

Source:

Sources

- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Preparation method of 4-ethylbenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. einsteinmed.edu [einsteinmed.edu]

- 5. nj.gov [nj.gov]

- 6. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. agilent.com [agilent.com]

Application Note & Protocol Guide: The Role of Lewis Acid Catalysts in Reactions of (Chloromethyl)ethylbenzene

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the pivotal role of Lewis acid catalysts in mediating chemical transformations of (chloromethyl)ethylbenzene, a versatile bifunctional monomer also known as vinylbenzyl chloride (VBC). We will explore the fundamental principles of Lewis acid catalysis, focusing on the archetypal Friedel-Crafts alkylation reaction. This guide elucidates reaction mechanisms, offers a comparative analysis of common Lewis acids, and presents a comprehensive, field-proven laboratory protocol. The content is designed to bridge theoretical understanding with practical application, enabling researchers to make informed decisions in experimental design and execution.

Theoretical Background: Activating the Benzylic Halide

This compound is a unique reagent possessing two distinct reactive sites: a polymerizable vinyl group and a reactive chloromethyl group. The benzylic C-Cl bond in the chloromethyl moiety is the primary target for Lewis acid catalysis.